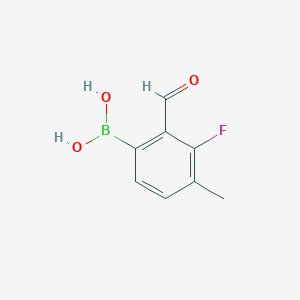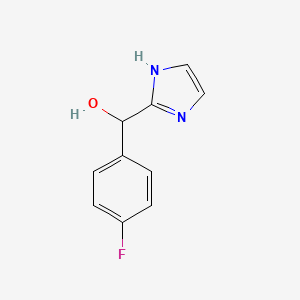
(4-fluorofenil)(1H-imidazol-2-il)metanol
Descripción general
Descripción
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 1461705-00-9 . It has a molecular weight of 192.19 and its IUPAC name is (4-fluorophenyl) (1H-imidazol-2-yl)methanol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H, (H,12,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 192.19 .
Aplicaciones Científicas De Investigación
Potencial terapéutico
Imidazol, la estructura central de “(4-fluorofenil)(1H-imidazol-2-il)metanol”, tiene una amplia gama de propiedades químicas y biológicas . Los derivados del imidazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamíbica, antihelmíntica, antifúngica y ulcerogénica .
Quimiosensores fluorescentes
Los imidazoles se utilizan ampliamente en procesos analíticos debido a su capacidad de fluorescencia y brillo bajo ciertas condiciones . La notable alteración en la fluorescencia después de la unión del metal es una característica crucial que hace que los derivados del imidazol sean más deseables como quelantes .
Imanes de molécula única
Los materiales preparados a partir de derivados de imidazol, como los complejos de cubano Co (II), se comportan como imanes de molécula única con TB > 2 K .
Catalizador para la electro-oxidación del agua
Los derivados del imidazol se han utilizado para crear un catalizador de cobalto para la electro-oxidación del agua a pH neutro .
Fluoróforos de emisión roja
Los derivados del imidazol se han utilizado para crear fluoróforos de emisión roja con rendimientos cuánticos 0.96 y tintes de infrarrojo cercano con máximos de absorción cerca de 950 nm .
Inhibidores de la ciclooxigenasa
Los derivados del imidazol han mostrado resultados prometedores en la inhibición in vitro de la ciclooxigenasa, a saber, COX-1 y COX-2, y en los ensayos de capacidad de eliminación de radicales libres DPPH .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
Análisis Bioquímico
Biochemical Properties
(4-fluorophenyl)(1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly due to its imidazole ring. Imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazole derivatives have been shown to affect the activity of enzymes involved in cell survival and proliferation, such as serine/threonine-protein kinases . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, (4-fluorophenyl)(1H-imidazol-2-yl)methanol exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . This compound can also interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability, which in turn affects their biological activity . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (4-fluorophenyl)(1H-imidazol-2-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, imidazole derivatives have been shown to modulate inflammatory responses in animal models, with higher doses potentially causing cytotoxicity.
Metabolic Pathways
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in the oxidative metabolism of xenobiotics . These interactions can lead to changes in metabolite levels and metabolic flux, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of (4-fluorophenyl)(1H-imidazol-2-yl)methanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol is critical for its function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its activity and interactions with other biomolecules.
Propiedades
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKGWHVDWLNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-00-9 | |
| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


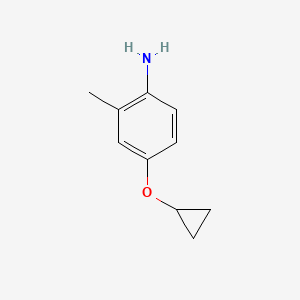
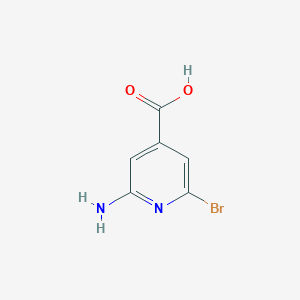
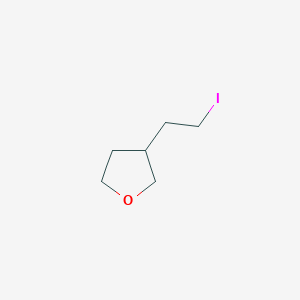
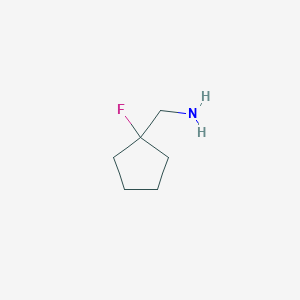
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
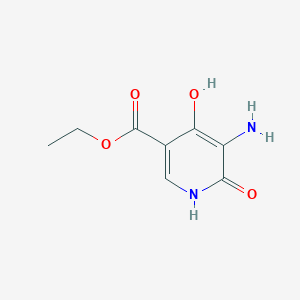

![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)


